N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-27-21-11-10-19-23-18(14-25(19)24-21)16-8-5-9-17(13-16)22-20(26)12-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXXPGIBMMPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The imidazo[1,2-b]pyridazine scaffold is shared among several pharmacologically active compounds. Key analogs include:
YPC-21440
- Structure : (Z)-5-([3-{4-(4-methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione.
- Key Differences : Replaces phenylacetamide with a thiazolidinedione group, introducing a conjugated double bond and a piperazine substituent.
- Activity : Acts as a Pan-Pim kinase inhibitor with improved solubility due to the thiazolidinedione moiety .
Compound 13a
- Structure : N-(3-fluorophenyl)-2-(3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl)acetamide.
- Key Differences : Features an ether linkage (imidazo[1,2-b]pyridazin-6-yloxy) instead of direct attachment, with a fluorophenyl group.
- Activity : Demonstrates RET kinase inhibition (IC₅₀ = 52 nM), attributed to the electron-withdrawing fluorine atom enhancing target binding .
N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
- Structure : Contains a sulfonamide group instead of phenylacetamide.
Pharmacokinetic and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Kinase Inhibition Profiles
- YPC-21440 : Inhibits Pim-1/2/3 kinases (IC₅₀ = 8–15 nM), critical in cancer cell survival .
- Compound 13a : RET kinase inhibition correlates with anti-proliferative effects in thyroid cancer models .
- Hypothesis for Target Compound : The phenylacetamide group may mimic ATP-binding motifs in kinases, similar to ponatinib’s acetamide interactions .
Toxicity and Selectivity
- YPC-21440: Low cytotoxicity (CC₅₀ > 10 µM in normal cells) due to selective kinase binding .
- Compound 13a : Moderate selectivity over VEGFR2 (10-fold), reducing off-target effects .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for cyclization .
- Catalyst Use : Pd-based catalysts improve cross-coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Confirms methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and amide NH (δ ~10 ppm) .
- HRMS : Validates molecular weight (C₂₂H₂₀N₄O₃, MW 388.427) .
- HPLC : Assesses purity (>95%) using C18 columns (MeCN/H₂O gradient) .
- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies improve kinase inhibition efficacy?
Answer:
SAR Design :
Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to ATP pockets .
Side-Chain Variations : Replace phenylacetamide with heteroaromatic rings (e.g., pyridine) to modulate solubility .
Methoxy Positioning : Compare 6-methoxy vs. 7-methoxy analogs to assess steric effects .
Q. Evaluation Methods :
- Kinase Assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values .
- Molecular Dynamics : Simulate ligand-protein interactions (e.g., with RET kinase) to prioritize analogs .
Advanced: How can crystallographic data discrepancies be resolved using SHELX programs?
Answer:
Common Issues :
Q. Validation :
- Rigid-Body Refinement : For low-resolution data (<2.0 Å), use SHELXE with density modification .
- PLATON Checks : Verify symmetry and detect twinning post-refinement .
Basic: What in vitro assays are recommended for preliminary antimicrobial screening?
Answer:
- Bacterial Strains : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC ≤ 2 µg/mL indicates potency) .
- Fungal Pathogens : Use broth microdilution (CLSI M38-A2) for Candida albicans .
- Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK293) .
Advanced: How can computational modeling integrate with experimental data to elucidate anticancer mechanisms?
Answer:
Integrated Workflow :
Docking Studies : Use AutoDock Vina to predict binding to mTOR or PI3Kα (PDB: 4JSV) .
MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
Experimental Validation :
- SPR : Measure binding kinetics (ka/kd) for top candidates .
- Western Blotting : Quantify downstream protein phosphorylation (e.g., AKT, S6K) .
Q. Data Correlation :
- Compare computed binding energies (ΔG) with IC₅₀ values to refine QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
